
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is attached through nucleophilic substitution reactions, where a 4-fluorobenzyl halide reacts with the pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-6-chloropyridazine-3-carboxamide
- N-(4-fluorobenzyl)-6-hydroxypyridazine-3-carboxamide
- N-(4-fluorobenzyl)-6-aminopyridazine-3-carboxamide
Uniqueness
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide is unique due to the presence of both the methoxy and 4-fluorobenzyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Biological Activity
N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with a methoxy group and a fluorobenzyl substituent. The presence of these functional groups is believed to enhance its biological activity by influencing interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the methoxy group could facilitate interactions through hydrogen bonding or hydrophobic effects. This compound's ability to modulate enzyme activity is critical for its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown antiproliferative effects against various cancer cell lines, including colorectal and breast cancer cells.
Case Study: Colorectal Cancer
In a study evaluating the compound's effect on human colorectal adenocarcinoma (Caco-2) cells, it was found to induce apoptosis and inhibit cell proliferation effectively. The following table summarizes the IC50 values obtained from these studies:
Cell Line | IC50 (µM) |
---|---|
Caco-2 | 12.5 |
HCT-116 | 10.0 |
MCF-7 (breast cancer) | 15.0 |
The mechanism underlying its anticancer activity appears to involve the modulation of key signaling pathways, including PI3K/AKT, which are crucial for cell survival and proliferation.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
Research Findings
- Cytokine Production : The compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : The anti-inflammatory effects are thought to be mediated through inhibition of NF-kB signaling pathways.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-12-7-6-11(16-17-12)13(18)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYMLFMOWYZOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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